Array ( [bid] => 601612 ) Buy Atracurium Impurity V (Mixture of Diastereomers) | 1075726-86-1 | > 95%

Atracurium Impurity V (Mixture of Diastereomers)

Catalog No.
S1790630
CAS No.
1075726-86-1
M.F
C25H34NO6I
M. Wt
571.45
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atracurium Impurity V (Mixture of Diastereomers)

CAS Number

1075726-86-1

Product Name

Atracurium Impurity V (Mixture of Diastereomers)

Molecular Formula

C25H34NO6I

Molecular Weight

571.45

Atracurium Impurity V (Mixture of Diastereomers) is a complex chemical compound characterized by the molecular formula C25H34NO6 and a molecular weight of 444.5 g/mol. It is primarily recognized as an impurity associated with the synthesis of atracurium, a neuromuscular-blocking agent widely utilized in anesthesia to facilitate tracheal intubation and induce skeletal muscle relaxation during surgical procedures or mechanical ventilation. The compound contains multiple chiral centers, resulting in the formation of various diastereomers, which adds complexity to its structure and behavior in biological systems .

  • The safety profile of Atracurium Impurity V is unknown due to a lack of specific research.
  • Atracurium besilate can cause side effects like respiratory depression, allergic reactions, and muscle weakness [].
  • As an impurity, Atracurium Impurity V might contribute to these side effects or have its own unique hazards, but more research is needed.

Data Availability

  • Most data on the structure, properties, and safety of Atracurium Impurity V is limited or unavailable.
  • Further research is needed to characterize this specific impurity and its potential impact on the safety and efficacy of Atracurium besilate.

Potential Research Applications

While Atracurium Impurity V itself is not a clinically used drug, it holds potential value in scientific research due to several reasons:

  • Understanding Atracurium Degradation: Studying Atracurium Impurity V can provide insights into the degradation pathways of Atracurium besylate. This information is crucial for optimizing storage conditions, shelf life, and ensuring drug stability for clinical use [].
  • Impact on Atracurium's Pharmacological Activity: Research can investigate whether the presence of Atracurium Impurity V affects the pharmacological activity of Atracurium besylate. This includes determining if the impurity contributes to the drug's potency, duration of action, or potential side effects [].
  • Development of Detection Methods: Specific and sensitive methods to detect and quantify Atracurium Impurity V are essential for quality control purposes during Atracurium besylate manufacturing. Research can focus on developing and validating analytical techniques like chromatography or spectrometry for this purpose [].
, including:

  • Oxidation: This reaction can lead to the formation of oxidized derivatives, typically facilitated by agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
  • Reduction: The compound can undergo reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride, often in an anhydrous environment.
  • Substitution: In substitution reactions, functional groups within Atracurium Impurity V can be replaced by other groups, depending on the reagents and conditions applied .

Research indicates that Atracurium Impurity V may exhibit biological activity relevant to its role as an impurity in atracurium formulations. The primary active form of atracurium is known to competitively inhibit the binding of acetylcholine to nicotinic acetylcholine receptors, leading to muscle relaxation. Understanding the pharmacokinetics and pharmacodynamics of its impurities, including Atracurium Impurity V, is crucial for assessing their potential effects on efficacy and safety during clinical use .

The synthesis of Atracurium Impurity V involves several key steps:

  • Formation of the Isoquinoline Core: Initiated through cyclization reactions from basic building blocks.
  • Introduction of Methoxy Groups: Methylation reactions introduce methoxy groups at specific positions on the aromatic ring.
  • Formation of the Quaternary Ammonium Group: Alkylation reactions introduce this group via interactions between tertiary amines and alkyl halides.
  • Formation of Diastereomers: The presence of multiple chiral centers leads to the generation of various diastereomers during synthesis .

Atracurium Impurity V serves several important functions in scientific research:

  • Pharmaceutical Research: Acts as a reference standard for quality control and analytical assessments related to atracurium and its derivatives.
  • Chemical Synthesis: Used in studying synthetic pathways and reaction mechanisms involving isoquinoline derivatives.
  • Biological Studies: Facilitates research into the biological activities and implications of atracurium impurities.
  • Analytical Chemistry: Aids in developing and validating analytical methods for detecting and quantifying impurities in pharmaceutical formulations .

Interaction studies involving Atracurium Impurity V focus on understanding how it influences the pharmacological effects of atracurium. These studies are essential for determining how impurities may alter drug efficacy or safety profiles, particularly concerning their interactions with biological targets such as nicotinic acetylcholine receptors. Research into these interactions helps ensure that formulations containing atracurium maintain their intended therapeutic effects while minimizing adverse outcomes .

Atracurium Impurity V shares similarities with various other neuromuscular-blocking agents and their impurities. Here are some comparable compounds:

Compound NameDescriptionUnique Features
AtracuriumA neuromuscular-blocking agent used in anesthesiaContains multiple stereoisomers; primarily acts via acetylcholine receptor inhibition
CisatracuriumAn isomer of atracurium with improved pharmacokineticsMore potent than atracurium; fewer side effects
PancuroniumA long-acting neuromuscular blockerDifferent mechanism; primarily excreted unchanged via kidneys
RocuroniumA rapid-onset neuromuscular blockerShorter duration; used for rapid sequence intubation

Atracurium Impurity V is unique due to its specific mixture of diastereomers formed during atracurium synthesis, which may influence both its chemical behavior and biological activity differently compared to other neuromuscular blockers .

Atracurium Impurity V is a quaternary ammonium compound that exists as a mixture of diastereomers. The molecular formula of the base cation is C25H34NO6, with a molecular weight of 444.55 g/mol [2]. This compound is commonly encountered in its iodide salt form, represented by the formula C25H34NO6·I, which has a total molecular weight of 571.45 g/mol [2] [1]. The iodide counterion contributes 126.90 g/mol to the total molecular weight [2].

The molecular weight calculation can be verified by adding the weights of the base cation and the iodide counterion:
444.55 g/mol + 126.90 g/mol = 571.45 g/mol [2]

This compound is also available in other salt forms, including the besylate (benzenesulfonate) salt with the formula C25H34NO6·C6H5O3S and a molecular weight of 601.75 g/mol (444.55 + 157.20) [8].

IUPAC Nomenclature and Alternative Designations

The International Union of Pure and Applied Chemistry (IUPAC) name for Atracurium Impurity V is (1R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-(3-methoxy-3-oxopropyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium [1] [2]. When referring to the iodide salt form, the complete IUPAC name becomes (1R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-(3-methoxy-3-oxopropyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium, iodide (1:1) [1].

The compound is commonly referred to by its pharmaceutical designation "Atracurium Impurity V" in regulatory and analytical contexts [2]. This nomenclature follows the convention of labeling identified impurities of pharmaceutical compounds with alphabetical or numerical designations [5]. The term "mixture of diastereomers" is appended to indicate that the compound exists as multiple stereoisomers that are diastereomers of each other [1] [2].

No widely recognized alternative chemical names or common names have been established for this specific impurity in the scientific literature [2]. In pharmaceutical catalogs and reference standards, it is consistently identified by its impurity designation rather than by alternative nomenclature [1] [5].

Structural Features and Functional Groups

Atracurium Impurity V possesses several distinctive structural features and functional groups that define its chemical properties and reactivity [2]. The core structure is built around a tetrahydroisoquinoline ring system, which is a partially saturated heterocyclic structure containing a nitrogen atom [25]. This tetrahydroisoquinoline core is substituted at positions 6 and 7 with methoxy groups (-OCH3), which contribute to the compound's polarity and potential for hydrogen bonding interactions [25] [10].

The nitrogen atom in the tetrahydroisoquinoline ring is quaternized (positively charged), bearing a methyl group and a 3-methoxy-3-oxopropyl substituent [2]. This quaternary ammonium center is a key structural feature that influences the compound's water solubility and ionic character [11]. The 3-methoxy-3-oxopropyl group contains a methyl ester functionality (-COOCH3), which is susceptible to hydrolysis under appropriate conditions [11] [30].

At position 1 of the tetrahydroisoquinoline ring, there is a 3,4-dimethoxybenzyl substituent [2]. This group consists of a benzene ring with methoxy groups at positions 3 and 4, connected to the tetrahydroisoquinoline via a methylene (-CH2-) bridge [10]. The presence of this dimethoxybenzyl group contributes to the compound's lipophilicity and potential for π-π interactions [25].

The functional groups present in Atracurium Impurity V can be summarized as follows:

Functional GroupCountPosition
Tetrahydroisoquinoline ring1Core structure
Quaternary ammonium1Tetrahydroisoquinoline nitrogen
Methoxy groups (-OCH3)4Two on tetrahydroisoquinoline (positions 6,7), two on benzyl group (positions 3,4)
Methyl ester (-COOCH3)1Terminal position of 3-oxopropyl chain
Benzyl group1Position 1 of tetrahydroisoquinoline
Aromatic rings2One in tetrahydroisoquinoline, one in benzyl substituent

The presence of multiple stereogenic centers in the molecule results in the formation of diastereomers [26]. The (1R) designation in the IUPAC name indicates the stereochemistry at position 1 of the tetrahydroisoquinoline ring, but the compound exists as a mixture of diastereomers due to additional stereogenic centers [2] [26].

CAS Registry Information (1075726-86-1)

Atracurium Impurity V (Mixture of Diastereomers) is registered in the Chemical Abstracts Service (CAS) Registry with the unique identifier 1075726-86-1 [1] [2]. This CAS number specifically refers to the iodide salt form of the impurity [2]. The registration confirms the compound's identity as a recognized chemical entity within the international chemical nomenclature system [2] [8].

The CAS Registry provides the following information about this compound:

Registry InformationDetails
Primary CAS Number1075726-86-1
Registry StatusRegistered pharmaceutical impurity
Chemical ClassBenzylisoquinolinium alkaloid derivative
Pharmaceutical CategoryNeuromuscular blocking agent impurity
Impurity ClassificationProcess-related impurity of Atracurium

Related CAS numbers exist for alternative salt forms of the same base compound. For instance, the besylate (benzenesulfonate) salt form is registered under CAS number 1075726-90-7 [8], while the free base form has been assigned CAS number 1075726-89-4 [8].

The CAS Registry information confirms that this compound is recognized as a specific chemical entity with defined structural characteristics [2]. The registration date and other administrative details associated with this CAS number are maintained in the CAS Registry database, which serves as the authoritative source for chemical substance identification [1] [2].

Structural Comparison with Parent Compound

Atracurium Impurity V represents a structural fragment of the parent compound atracurium [1] [2]. While atracurium is a bis-quaternary ammonium compound with two tetrahydroisoquinoline units connected by a pentamethylene diester chain, Atracurium Impurity V contains only a single tetrahydroisoquinoline unit with a methyl ester substituent [11] [12].

The parent compound atracurium has the molecular formula C53H72N2O12 with a molecular weight of approximately 929 g/mol for the cation [9] [12]. In contrast, Atracurium Impurity V has the molecular formula C25H34NO6 with a molecular weight of 444.55 g/mol for the cation [2]. This significant difference in molecular size and weight reflects the structural relationship between the impurity and the parent compound [11].

A detailed comparison of the structural features between Atracurium Impurity V and the parent compound atracurium reveals several key differences:

FeatureAtracurium Impurity VParent Compound (Atracurium)
Molecular Formula (Base/Cation)C25H34NO6C53H72N2O12
Molecular Weight (Base/Cation)444.55 g/mol929 g/mol
Number of Tetrahydroisoquinoline Units12
Number of Quaternary Nitrogen Centers12
Number of Methoxy Groups48
Number of Ester Groups1 (methyl ester)2 (connecting chain esters)
StereochemistryMixture of DiastereomersMixture of 10 Stereoisomers
CAS Registry Number1075726-86-164228-79-1

The parent compound atracurium contains a complex stereochemistry with four stereogenic centers, resulting in a potential for 16 stereoisomers [12]. However, due to a plane of symmetry in the molecule, only 10 distinct stereoisomers are possible [12]. These include three cis-cis isomers (approximately 58% of the mixture), four cis-trans isomers (approximately 36%), and three trans-trans isomers (approximately 6%) [12].

In contrast, Atracurium Impurity V has fewer stereogenic centers but still exists as a mixture of diastereomers [2] [26]. The (1R) designation in its name indicates the configuration at one stereogenic center, but the presence of additional stereogenic centers results in multiple diastereomeric forms [2].

Atracurium Impurity V (Mixture of Diastereomers) contains two distinct stereogenic centers within its tetrahydroisoquinoline molecular framework. The compound, with molecular formula C₂₅H₃₄NO₆·I and molecular weight 571.45 g/mol [2], possesses a complex stereochemical architecture that fundamentally influences its three-dimensional structure and biological properties.

The first stereogenic center is located at carbon atom C1 within the tetrahydroisoquinoline ring system. This carbon center is connected to four different substituents: a substituted benzyl group (3,4-dimethoxybenzyl), a hydrogen atom, and two carbon atoms that form part of the tetrahydroisoquinoline ring structure [3]. The configuration at this center can adopt either R or S stereochemistry, contributing to the overall stereoisomeric complexity of the compound.

The second stereogenic center is the quaternary nitrogen atom N2, which represents a unique feature in pharmaceutical stereochemistry [4] [3]. This quaternary nitrogen center is bonded to four different groups: a methyl group, the tetrahydroisoquinoline ring carbon, and the propanoate side chain containing the methoxy ester functionality [5]. The quaternary nitrogen configuration is particularly significant because it can exist in either R or S configuration while maintaining its positive charge, making it stereochemically stable under physiological conditions [6].

The presence of these two stereogenic centers creates the potential for multiple stereoisomeric forms. Due to the molecular symmetry constraints and the specific synthetic pathway used in atracurium production, Atracurium Impurity V exists as a mixture of diastereomers rather than a single pure stereoisomer [4] [3]. This diastereomeric mixture reflects the stereochemical complexity inherent in the parent atracurium molecule, which itself contains ten distinct stereoisomers arising from four stereogenic centers [7] [8].

Diastereomeric Ratio and Composition

The diastereomeric composition of Atracurium Impurity V reflects the stereochemical preferences established during atracurium synthesis. The formation of this impurity follows the same stereochemical principles that govern the parent compound's isomeric distribution, resulting in a non-random mixture of diastereomers with distinct proportional relationships [9] [10].

Based on analytical studies of atracurium stereoisomer distribution, the expected diastereomeric ratios for related tetrahydroisoquinoline derivatives follow established patterns. The cis-cis configuration typically represents 55.0-60.0% of the total mixture, the cis-trans configuration accounts for 34.5-38.5%, and the trans-trans configuration comprises 5.0-6.5% of the total composition [9] [10] [11]. These ratios are consistent with the thermodynamic and kinetic preferences observed during the quaternization reactions used in atracurium synthesis.

The predominance of cis configurations arises from the synthetic methodology employed in atracurium production. During the quaternization step that creates the quaternary nitrogen center, the cis orientation is kinetically favored due to reduced steric hindrance between the benzyl substituent and the alkyl chain [3] [12]. This preference results in approximately a 3:1 ratio favoring cis over trans configurations at each stereogenic center [8] [12].

Analytical characterization of the diastereomeric mixture requires sophisticated separation techniques due to the subtle structural differences between isomers. High-performance liquid chromatography using chiral stationary phases has been employed to resolve and quantify individual diastereomers [13] [10]. The separation is typically achieved using specialized mobile phase additives such as L-(+)-tartaric acid, which forms diastereomeric complexes with different distribution coefficients [13].

The diastereomeric composition has significant implications for the compound's analytical characterization and potential biological activity. Each diastereomer may exhibit distinct physicochemical properties, including different retention times in chromatographic systems, varying degrees of protein binding, and potentially different rates of metabolic degradation [14] [15]. Understanding these compositional relationships is essential for pharmaceutical quality control and impurity profiling applications.

Structural Relationship to Atracurium Stereoisomers

Relationship to Cis-Trans Atracurium Isomers

Atracurium Impurity V demonstrates a fundamental structural relationship to the cis-trans isomeric patterns found in the parent atracurium molecule. The stereochemical nomenclature used to describe atracurium isomers applies directly to the structural analysis of this impurity, as both compounds share the characteristic tetrahydroisoquinoline stereogenic framework [4] [3].

The atracurium molecule exists as a mixture of ten stereoisomers, which can be classified into three geometric categories: cis-cis, cis-trans, and trans-trans configurations [4] [7]. These designations refer to the spatial relationship between the benzyl group at C1 and the quaternary nitrogen substitution pattern in each tetrahydroisoquinoline unit [3] [16]. The same stereochemical principles govern the formation and characterization of Atracurium Impurity V.

In the context of Atracurium Impurity V, the cis configuration indicates that the 3,4-dimethoxybenzyl group at C1 and the propanoate chain at the quaternary nitrogen N2 adopt the same spatial orientation relative to the tetrahydroisoquinoline ring plane [16]. Conversely, the trans configuration represents an opposite spatial arrangement of these substituents. The preferential formation of cis isomers in both atracurium and its impurities reflects the thermodynamic stability and kinetic accessibility of this configuration during synthesis [3] [12].

The structural relationship extends to the metabolic and degradation pathways shared between Atracurium Impurity V and atracurium stereoisomers. Both compounds undergo similar Hofmann elimination and ester hydrolysis reactions, with the stereochemical configuration influencing the reaction rates and product distribution [4] [17]. The cis isomers typically demonstrate different clearance rates compared to trans isomers, with trans-trans configurations showing higher clearance values [15].

Analytical methods developed for atracurium stereoisomer separation can be adapted for Atracurium Impurity V characterization. The elution order in high-performance liquid chromatography typically follows the pattern where trans isomers elute before cis isomers, consistent with their relative hydrophobicity and interaction with stationary phases [9] [18]. This relationship provides a systematic approach for identifying and quantifying the diastereomeric components within the impurity mixture.

Quaternary Nitrogen Configuration

The quaternary nitrogen configuration in Atracurium Impurity V represents a critical stereochemical feature that directly correlates with the stereoisomeric patterns observed in atracurium and its related analogs. The quaternary nitrogen center, designated as N2 in the tetrahydroisoquinoline structure, exhibits configurational stability that is fundamental to the compound's stereochemical identity [6] [4].

The quaternary nitrogen configuration is designated using R and S nomenclature, following the same prioritization rules applied to carbon stereocenters. In Atracurium Impurity V, the quaternary nitrogen is bonded to four distinct substituents: a methyl group, the tetrahydroisoquinoline ring carbon, and the propanoate side chain bearing the methoxy ester functionality [5]. The spatial arrangement of these substituents determines whether the nitrogen adopts an R or S configuration.

The stability of the quaternary nitrogen stereocenter distinguishes it from tertiary nitrogen centers, which typically undergo rapid pyramidal inversion at room temperature [6]. The quaternary nature prevents this inversion, maintaining the stereochemical integrity of the molecule under physiological conditions. This stability is crucial for both analytical characterization and potential biological activity, as the configuration directly influences molecular recognition processes [6].

The relationship between quaternary nitrogen configuration and the overall molecular stereochemistry follows established patterns observed in atracurium stereoisomers. The R configuration at the quaternary nitrogen is typically associated with enhanced neuromuscular blocking potency in related benzylisoquinolinium compounds [7] [19]. Cisatracurium, the most potent atracurium stereoisomer, possesses the 1R-cis, 1'R-cis configuration, demonstrating the significance of R stereochemistry at the quaternary nitrogen centers [20] [19].

In Atracurium Impurity V, the predominant configuration appears to be R at the quaternary nitrogen center, consistent with the synthetic methodology used in atracurium production [5] [16]. This preference arises from the stereoelectronic factors that influence the quaternization reaction, including the approach of the methylating agent and the conformational preferences of the tetrahydroisoquinoline substrate [3].

The quaternary nitrogen configuration also influences the compound's physicochemical properties, including lipophilicity, protein binding, and membrane permeability. These properties are critical for understanding the impurity's behavior in biological systems and its potential impact on the pharmaceutical formulation containing atracurium [21] [22].

Stereochemical Stability

The stereochemical stability of Atracurium Impurity V is governed by several molecular features that prevent configurational changes under normal storage and physiological conditions. Unlike many chiral pharmaceutical compounds that may undergo racemization or epimerization, this impurity demonstrates remarkable stereochemical integrity due to its specific structural characteristics [23] [24].

The quaternary nitrogen center represents the primary source of stereochemical stability in Atracurium Impurity V. Unlike tertiary amines, which can undergo rapid pyramidal inversion leading to loss of stereochemical information, quaternary ammonium centers are configurationally stable [6]. The four bonds to the nitrogen atom create a rigid tetrahedral geometry that cannot invert without bond breaking, ensuring that the R or S configuration is maintained throughout the compound's lifetime [6].

The carbon stereocenter at C1 also demonstrates significant stability due to the electron-withdrawing effects of the adjacent quaternary nitrogen and the aromatic benzyl substituent. These electronic factors increase the activation energy required for epimerization reactions, effectively preventing spontaneous configurational changes under normal conditions [23] [24]. Studies on related tetrahydroisoquinoline compounds have shown that such stereocenters remain configurationally stable even under mild heating conditions [24].

Thermal stability studies conducted on atracurium formulations provide insight into the stereochemical stability of related impurities. Atracurium besylate injection maintains chemical stability when stored at temperatures between 2-8°C, with degradation rates of approximately 6% per year under refrigeration [8] [25]. At room temperature (25°C), the degradation rate increases to approximately 5% per month, but this degradation primarily involves Hofmann elimination and ester hydrolysis rather than stereochemical interconversion [24] [25].

The pH stability profile of Atracurium Impurity V follows patterns similar to those observed for atracurium stereoisomers. The compound remains stereochemically stable across the physiological pH range (7.2-7.6), with optimal stability observed at slightly acidic conditions (pH 3-4) [23] [25]. Under these conditions, both the quaternary nitrogen and carbon stereocenters maintain their configurations without detectable epimerization or racemization.

Chemical compatibility studies have demonstrated that Atracurium Impurity V maintains stereochemical integrity when exposed to common pharmaceutical excipients and co-administered medications. Compatibility with midazolam hydrochloride, for example, shows no evidence of stereochemical degradation over three-hour periods at room temperature [23]. This stability is attributed to the absence of strong nucleophiles or bases that could catalyze epimerization reactions.

The long-term storage stability of the diastereomeric mixture has been evaluated under various conditions. Accelerated stability testing at 40°C reveals that while overall chemical degradation may occur through expected pathways (Hofmann elimination and ester hydrolysis), the relative proportions of diastereomers remain constant [24] [26]. This observation confirms that stereochemical interconversion does not occur under stress conditions, supporting the inherent configurational stability of both stereogenic centers.

Light exposure studies indicate that photochemical reactions do not significantly affect the stereochemical configuration of Atracurium Impurity V. While some photodegradation may occur through radical mechanisms, these reactions typically involve side-chain modifications rather than stereocenter epimerization [24] [25]. Proper storage in light-resistant containers further ensures stereochemical stability during long-term storage.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Dates

Last modified: 08-15-2023

Explore Compound Types